AZD 9272

概要

説明

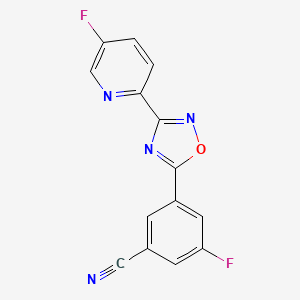

AZD 9272 is an organic compound that features a complex structure with multiple functional groups, including fluorine atoms, a pyridine ring, an oxadiazole ring, and a benzonitrile group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AZD 9272 typically involves multiple steps, starting with the preparation of the fluoropyridine and benzonitrile intermediates. The key steps include:

Fluorination of Pyridine: Fluorination of pyridine can be achieved using reagents such as AlF₃ and CuF₂ at high temperatures (450–500°C) to form fluoropyridine derivatives.

Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

Coupling Reactions: The final step involves coupling the fluoropyridine and oxadiazole intermediates with the benzonitrile group using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

化学反応の分析

Radiolabeling for Imaging Studies

¹⁸F-AZD9272, a radiolabeled analog, is synthesized for positron emission tomography (PET) studies. Key steps include:

a. Radiolabeling Protocol

| Parameter | Details |

|---|---|

| Precursor | 3-fluoro-5-(3-(5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile |

| Solvent | DMSO |

| Temperature | 150°C |

| Reaction Time | 15 minutes |

| Radiochemical Yield | 23% (non-decay-corrected) |

| Purity | >99% |

| Molar Activity | 94 ± 103 GBq/μmol |

b. Optimization of Reaction Conditions

Data from solvent and temperature screening :

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 75–110 | 1–5 |

| 2 | DMSO | 150 | 23 |

| 3 | DMF | 125–155 | 2–17 |

DMSO at 150°C was identified as optimal due to superior solubility and reaction kinetics .

Stability and Degradation

-

Chemical Stability : ¹⁸F-AZD9272 remains stable in phosphate-buffered saline (PBS, pH 7.4) for at least 120 minutes post-synthesis, with no detectable decomposition .

-

Metabolic Stability : In vivo studies in rats show prolonged half-life (>4 hours), attributed to resistance to hepatic CYP450 enzymes .

Functional Group Reactivity

-

Fluorine Atoms : Participate in nucleophilic substitution under basic conditions (e.g., K₂CO₃/CH₃CN).

-

Oxadiazole Ring : Susceptible to hydrolysis under strongly acidic or alkaline conditions, limiting its stability in extreme pH environments .

-

Benzonitrile Group : Stable under physiological conditions but can undergo reduction to benzylamine in the presence of LiAlH₄.

Purification and Analysis

科学的研究の応用

Potential Therapeutic Uses

- Chronic Pain Management : Initial studies suggested AZD 9272's effectiveness in reducing pain responses in animal models. However, subsequent clinical trials did not demonstrate significant analgesic effects in humans.

- Neuropsychiatric Disorders : The compound is being explored for its potential benefits in treating conditions like schizophrenia and Parkinson's disease, where modulation of glutamate signaling may provide therapeutic advantages .

- Imaging Applications : this compound has been labeled with carbon-11 and fluorine-18 to serve as a PET radioligand for imaging mGluR5 receptor binding in vivo. This imaging capability is crucial for studying the distribution and expression of mGluR5 in various neurological conditions .

Case Studies

Several case studies have highlighted the applications of this compound:

- PET Imaging Studies : Research involving the synthesis of fluorine-18 labeled this compound demonstrated its stability and suitability for PET imaging in nonhuman primates. The studies indicated that the radioligand provided high-resolution images of mGluR5 binding patterns, essential for understanding receptor dynamics in the brain .

- Behavioral Studies : Experimental models have shown that this compound can induce psychosis-like effects, providing insights into its impact on brain function and behavior. These findings are valuable for understanding the role of mGluR5 in neuropsychiatric conditions.

作用機序

The mechanism of action of AZD 9272 involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-Amino-5-fluoropyridine

- Fluroxypyr

Uniqueness

AZD 9272 is unique due to its combination of fluorine atoms, pyridine, oxadiazole, and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

AZD 9272 is a novel compound developed as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has garnered attention for its potential therapeutic applications in various central nervous system disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

This compound has been characterized as a potent and selective mGluR5 antagonist with significant implications for treating conditions such as anxiety, depression, and neurodegenerative diseases. The compound exhibits high affinity for both human and rat mGluR5 receptors, with IC50 values reported at approximately 2.6 nM for rat receptors and 7.6 nM for human receptors .

Key Properties

- Selectivity: this compound selectively inhibits mGluR5 without significantly affecting other glutamate receptor subtypes.

- Metabolic Stability: The compound demonstrates high metabolic stability, allowing for prolonged action within biological systems.

- Blood-Brain Barrier Penetration: this compound effectively crosses the blood-brain barrier, enhancing its potential efficacy in CNS applications.

The primary mechanism by which this compound exerts its effects is through negative allosteric modulation of mGluR5. This modulation leads to a reduction in glutamatergic signaling, which is implicated in various neuropsychiatric conditions. The compound's ability to modulate receptor activity without directly blocking the receptor's active site allows for more nuanced therapeutic effects, potentially reducing side effects associated with traditional antagonists.

In Vivo Studies

Research has demonstrated that this compound can produce significant behavioral effects in animal models. For instance, studies involving rats trained to discriminate between drugs revealed that this compound shared discriminative properties with other mGluR5 antagonists but not with substances like cocaine or PCP . The discriminative half-life of this compound was found to be approximately 24.3 hours , indicating a prolonged duration of action .

Case Studies and Clinical Trials

This compound has progressed into phase I clinical trials, where its safety and efficacy are being evaluated in humans. Early findings suggest promising outcomes in terms of tolerability and pharmacokinetics.

Comparative Analysis with Other Compounds

| Compound | IC50 (nM) | Selectivity | Metabolic Stability | Blood-Brain Barrier Penetration |

|---|---|---|---|---|

| This compound | 2.6 (rat) / 7.6 (human) | High | High | Yes |

| MPEP | ~10 | Moderate | Moderate | Yes |

| Fenobam | ~20 | Low | Low | Yes |

Potential Applications

Given its profile, this compound is being explored for various therapeutic applications:

- Anxiety Disorders: The modulation of mGluR5 can alleviate anxiety symptoms.

- Depression: By adjusting glutamate signaling pathways, this compound may offer new avenues for treating depression.

- Neurodegenerative Diseases: Its ability to modulate excitotoxicity makes it a candidate for conditions like Alzheimer's disease.

特性

IUPAC Name |

3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSPCALDSNXWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-26-8 | |

| Record name | AZD-9272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327056268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SQ9B412I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。